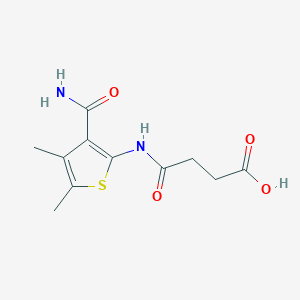
N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-phthalamic acid” is a chemical compound . Unfortunately, there is no detailed description available for this compound .
Molecular Structure Analysis
The molecular formula of this compound is C15H14N2O4S . Its molecular weight is 318.34766 . Unfortunately, there is no detailed molecular structure analysis available .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid derivatives are synthesized and evaluated for their biological properties. The compound is part of a series that includes various synthesized succinic acids with antimicrobial and antioxidant properties. Some specific derivatives have shown promising antifungal and antibacterial activities against various microorganisms, as well as remarkable radical scavenging abilities (Raghavendra et al., 2017).
Coordination Chemistry and Structural Studies
The compound is involved in the synthesis of copper(II) complexes, where succinamic acid and aromatic N,N'-chelates play a crucial role. These complexes showcase diverse coordination modes and participate in intermolecular hydrogen bonding, leading to the formation of intricate molecular structures. Such studies provide insights into the interaction dynamics of the succinamate ion and its potential applications in material science and coordination chemistry (Lazarou et al., 2010).
Dye-sensitized Solar Cells
Thiophene derivatives, including N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid, are key components in the synthesis of organic sensitizers for dye-sensitized solar cells (DSSCs). These compounds contribute to the photovoltaic performance of DSSCs by facilitating charge transfer processes and enhancing the overall conversion efficiency of solar cells (Lim et al., 2015).
Antifungal and Antimicrobial Applications
Derivatives of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid have been designed, synthesized, and characterized for their antifungal activities. Some compounds demonstrate significant antifungal activity against plant pathogenic fungi, suggesting potential applications in agriculture and plant protection (Li et al., 2020).
Eigenschaften
IUPAC Name |
4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-5-6(2)18-11(9(5)10(12)17)13-7(14)3-4-8(15)16/h3-4H2,1-2H3,(H2,12,17)(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAANHXDCIYFTLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350213 |
Source


|
| Record name | BAS 00803339 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid | |
CAS RN |
109164-38-7 |
Source


|
| Record name | 4-[[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109164-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAS 00803339 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)



![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)
![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)
![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)


![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)
